molecular formula C15H13ClN2 B1351799 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine CAS No. 881040-64-8

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine

Cat. No.: B1351799
CAS No.: 881040-64-8
M. Wt: 256.73 g/mol
InChI Key: QAIQHHDRIYAPKH-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is often used in the design of pharmaceutical drugs because of its ability to interact with various biological targets .

Biochemical Analysis

Biochemical Properties

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in cell survival and apoptosis, thereby altering cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their function. For instance, it binds to the active site of certain enzymes, inhibiting their catalytic activity and thereby affecting metabolic pathways . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, which can impact the overall outcome of experimental studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcome while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . For instance, this compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites that may exhibit different biological activities . Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues can influence its therapeutic effects and toxicity . Studies have shown that this compound is efficiently transported across cell membranes, allowing it to reach its target sites within cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific compartments or organelles within cells, where it exerts its biological effects . For instance, it may localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Additionally, post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out in the presence of a base such as sodium hydroxide (NaOH) under ambient conditions . The reaction can be performed in aqueous media, making it an environmentally friendly process .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve metal-catalyzed coupling reactions. Common catalysts include copper (Cu), iron (Fe), gold (Au), ruthenium (Ru), and palladium (Pd) . These methods are advantageous due to their high yield and efficiency, although they may require undesirable solvents and high temperatures .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Bases (e.g., NaOH), acids (e.g., HCl)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine is unique due to its specific structural features, which confer distinct biological activities. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c1-10-3-4-11(2)13(7-10)14-9-18-8-12(16)5-6-15(18)17-14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIQHHDRIYAPKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301216465
Record name 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881040-64-8
Record name 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881040-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301216465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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